molecular formula C11H9NO5 B8718079 2(3H)-Furanone, dihydro-3-(2-nitrobenzoyl)- CAS No. 52459-80-0

2(3H)-Furanone, dihydro-3-(2-nitrobenzoyl)-

Cat. No. B8718079
CAS RN: 52459-80-0
M. Wt: 235.19 g/mol
InChI Key: HJJMZFWWAYITCI-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-3-(2-nitrobenzoyl)- is a useful research compound. Its molecular formula is C11H9NO5 and its molecular weight is 235.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(3H)-Furanone, dihydro-3-(2-nitrobenzoyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Furanone, dihydro-3-(2-nitrobenzoyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

52459-80-0

Product Name

2(3H)-Furanone, dihydro-3-(2-nitrobenzoyl)-

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

3-(2-nitrobenzoyl)oxolan-2-one

InChI

InChI=1S/C11H9NO5/c13-10(8-5-6-17-11(8)14)7-3-1-2-4-9(7)12(15)16/h1-4,8H,5-6H2

InChI Key

HJJMZFWWAYITCI-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1C(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 16.2 g of magnesium turnings, 67.5 g of anhydrous ethanol and 5 ml of carbon tetrachloride was allowed to react on standing for several minutes. After the exothermic reaction had subsided, 500 ml of anhydrous toluene was slowly added under stirring, and the resulting mixture was stirred at 35°-40° C for an additional 2 hours. To the resulting mixture, a solution of α-acetyl-γ-butyro lactone (170.8 g) in anhydrous toluene (200 ml) was added thereto dropwise under cooling below 10° C, and the resultant mixture was stirred at room temperature for 1 hour. A solution of o-nitrobenzoyl chloride, prepared from 100 g of the corresponding acid, in anhydrous toluene (200 ml) was added thereto dropwise at 20°-25° C, and stirring was carried out for an additional 2 hours. Under cooling, 1.4 liters of 5% sulfuric acid was slowly added to the resulting mixture, and the whole was extracted with ethyl acetate (900 ml). The aqueous layer was extracted with two portions of toluene-ethyl acetate (1:1), and the combined extracts were washed with water and aqueous saturated sodium chloride solution and extracted with three portions of cold 5% aqueous ammonium hydroxide solution (840 g × 3). The combined aqueous layer was washed with toluene and acidified with 25% sulfuric acid under cooling. The precipitated crystals were collected by filtration, washed with water and dried to give 120 g (85%) of α-(2-nitrobenzoyl)-γ-butyrolactone. M.P. 75°-76° C.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
67.5 g
Type
solvent
Reaction Step One
Quantity
170.8 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
corresponding acid
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
1.4 L
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of Mg(OEt)2 (63 g, 0.55 mole) in toluene, under N2, is treated with dihydro-3-acetyl-(3H)-furanone (141 g, 1.10 mole) at 7°-10° C. over a 15 minute period and stirred at 25°-30° C. for 2 hours. The resultant reaction mixture is treated with a solution of o-nitrobenzoyl chloride (185.7 g, 1.0 mole) in toluene at 25°-35° C. over a 45 minute period, stirred at ambient temperatures for 1.75 hours, treated with 400 mL H2O and heated at 60°-75° until reaction is complete by LC analysis. The resultant reaction mixture is cooled to room temperature and the phases are separated to give the title product as a toluene solution, 875 g, 18% desired product by LC analysis (67% yield). The product solution is used as is in Example 6.
[Compound]
Name
Mg(OEt)2
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step Two
Quantity
185.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Yield
18%

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